beta-D-fructose

Description

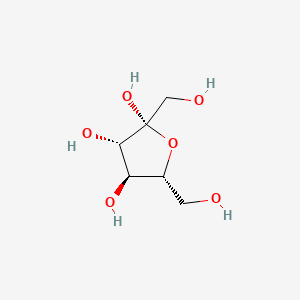

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859011 | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

778 mg/mL at 20 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-23-5, 53188-23-1, 57-48-7 | |

| Record name | β-D-Fructofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-d-Fructofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-fructose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D.-FRUCTOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B986VTP17J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stereochemistry of beta-D-fructose, a key monosaccharide of significant interest in the fields of biochemistry, medicinal chemistry, and drug development. This document details its structural features, stereochemical nuances, and the experimental methodologies used for its characterization.

Introduction to D-Fructose

D-Fructose is a ketohexose, a six-carbon sugar with a ketone functional group. In solution, D-fructose exists as an equilibrium mixture of a small amount of the open-chain form and predominantly cyclic forms. These cyclic structures, known as hemiketals, can be five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring forms can exist as one of two anomers, designated as alpha (α) or beta (β), which differ in the stereochemistry at the anomeric carbon (C2). This guide focuses specifically on the beta-anomer of D-fructose.

Structure and Stereochemistry of this compound

The designation "this compound" specifies a particular stereoisomer. The "D" refers to the configuration at the chiral carbon furthest from the carbonyl group (C5), which is analogous to D-glyceraldehyde. The "beta" (β) designation refers to the configuration at the anomeric carbon (C2).

In the Haworth projection of the furanose form, β-D-fructofuranose, the hydroxyl group on the anomeric carbon (C2) is on the same side (cis) of the ring as the -CH2OH group at C5. In the pyranose form, β-D-fructopyranose, which is the most abundant form in aqueous solution, the hydroxyl group at the anomeric carbon (C2) is also in a specific orientation relative to the other substituents on the ring. The pyranose ring of this compound typically adopts a chair conformation to minimize steric strain.

Equilibrium in Solution

In an aqueous solution at 20°C, D-fructose exists as an equilibrium mixture of its various isomers. The approximate distribution is as follows:

| Tautomer | Percentage in D₂O |

| beta-D-fructopyranose | ~68.2% |

| beta-D-fructofuranose | ~22.4% |

| alpha-D-fructofuranose | ~6.2% |

| alpha-D-fructopyranose | ~2.7% |

| keto-D-fructose (open-chain) | ~0.5% |

Quantitative Data

The following tables summarize key quantitative data for this compound. It is important to note that obtaining precise bond lengths and angles for pure crystalline beta-D-fructopyranose is challenging. The crystallographic data presented below is derived from a high-quality crystal structure of a closely related derivative, N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid, and a racemic mixture of β-D,L-fructose. These values provide a strong approximation of the geometry in pure beta-D-fructopyranose.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol |

| Melting Point | 119 - 122 °C (for β-D-fructofuranose)[1] |

| Solubility in Water | 778 mg/mL at 20 °C (for β-D-fructofuranose)[1] |

| Initial Specific Rotation [α] | Approximately -132° (c=2, H₂O, 20°C)[2] |

| Equilibrium Specific Rotation [α] | -92° (c=2, H₂O, 20°C)[2] |

Crystallographic Data for β-D,L-Fructose (Racemic Mixture)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.43124 Å |

| b | 7.2727 Å |

| c | 10.1342 Å |

| α | 69.120° |

| β | 83.907° |

| γ | 78.381° |

Note: This data is for a racemic crystal of β-D,L-fructose and serves as an approximation for the pure D-enantiomer.

Selected Bond Lengths and Angles (from a derivative structure)

| Bond | Approximate Length (Å) | Angle | Approximate Value (°) |

| C2-O2 | 1.41 | O2-C2-C1 | 109.5 |

| C2-O6 | 1.43 | O2-C2-C3 | 110.1 |

| C2-C3 | 1.53 | C1-C2-C3 | 111.2 |

| C3-C4 | 1.52 | C2-C3-C4 | 110.5 |

| C4-C5 | 1.53 | C3-C4-C5 | 110.8 |

| C5-O5 | 1.44 | C4-C5-O5 | 109.8 |

| C5-C6 | 1.52 | C4-C5-C6 | 113.1 |

Note: These values are based on the crystal structure of N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid and represent a close approximation for beta-D-fructopyranose.[3]

Visualization of Stereochemical Relationships

The following diagrams illustrate the key structural relationships of this compound.

References

The Predominance of Pyranose: A Technical Guide to the Relative Stability of β-D-Fructofuranose and β-D-Fructopyranose

For Immediate Release

A Deep Dive into the Conformational Landscape of Fructose (B13574) for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles governing the stability of two key anomers of D-fructose: β-D-fructofuranose and β-D-fructopyranose. Understanding the equilibrium and conformational preferences of these isomers is paramount in various fields, from drug design and food chemistry to metabolic studies. In aqueous environments, D-fructose exists as an equilibrium mixture of several tautomers, with the β-pyranose form being the most stable and predominant species.[1] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and biological significance related to the stability of these crucial monosaccharides.

Executive Summary

In aqueous solution, D-fructose establishes a dynamic equilibrium between its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, as well as a minor open-chain keto form.[2] Extensive studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have unequivocally demonstrated that β-D-fructopyranose is the thermodynamically favored anomer.[1] This preference is attributed to the lower ring strain and stabilizing intramolecular hydrogen bonds in the chair conformation of the pyranose ring.[3][4] While the furanose form is less stable in its free state, it plays a crucial role in nature as it is the conformation found in sucrose (B13894) and fructans.[5][6] The enzymatic hydrolysis of these larger carbohydrates releases fructose, which then predominantly converts to the more stable pyranose form for subsequent metabolic processing.

Quantitative Analysis of Fructose Tautomeric Distribution

The relative abundance of fructose tautomers in an aqueous solution has been precisely quantified using NMR spectroscopy. The data clearly indicates the dominance of the β-pyranose form at equilibrium.

Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C

| Tautomer | Ring Structure | Percentage at Equilibrium |

| β-D-fructopyranose | 6-membered | ~68.2%[1][7] |

| β-D-fructofuranose | 5-membered | ~22.4%[1][7] |

| α-D-fructofuranose | 5-membered | ~6.2%[1][7] |

| α-D-fructopyranose | 6-membered | ~2.7%[1][7] |

| keto form | open-chain | ~0.5%[1][7] |

Note: Percentages are approximate and can be influenced by temperature and solvent composition.[8][9][10][11]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium of fructose relies on sophisticated analytical techniques capable of distinguishing between the different anomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for the structural and quantitative analysis of fructose tautomers in solution.[2] Both ¹H and ¹³C NMR are employed to obtain detailed information.

¹H and ¹³C NMR Protocol for Quantitative Analysis of Fructose Tautomers

-

Sample Preparation:

-

Weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of high-purity deuterium (B1214612) oxide (D₂O, 99.9% D or higher) in a clean NMR tube.[3][7]

-

Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing and quantification.[2]

-

Allow the solution to equilibrate for at least 48 hours at a constant temperature to ensure the tautomeric equilibrium is reached.[2]

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[2]

-

Lock the field frequency using the deuterium signal from the D₂O solvent.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment with presaturation for solvent suppression.[1][7]

-

Spectral Width: ~12-16 ppm, centered around 4.7 ppm.[1]

-

Acquisition Time: ~2-3 seconds.[1]

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time (typically 5-10 seconds) for accurate quantification.[1]

-

-

For ¹³C NMR:

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[1]

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the well-resolved signals corresponding to each tautomer. The anomeric carbon (C2) signals in the ¹³C NMR spectrum (98-105 ppm) are particularly useful for quantification.[12]

-

Calculate the relative percentage of each tautomer from the integral values.

-

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the separation and quantification of fructose anomers. Chiral stationary phases are particularly effective in resolving these isomers.

Optimized HPLC Protocol for Fructose Anomer Separation

-

Instrumentation and Column:

-

HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Column: Chiral stationary phase column, such as a Chiralpak AD-H, or an amino-propyl bonded silica (B1680970) column.[6][13][14][15]

-

-

Mobile Phase and Elution:

-

Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water. A typical ratio is in the range of 75:25 to 85:15 (v/v).[14][15]

-

-

Sample Preparation and Injection:

-

Dissolve the fructose sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.[14]

-

Injection volume: 10-20 µL.

-

-

Detection and Quantification:

-

Detect the separated anomers using RID or ELSD.

-

Quantify the peaks by comparing their areas to a calibration curve prepared with fructose standards.

-

Biological Significance and Conformational Roles

The distinct conformations of β-D-fructofuranose and β-D-fructopyranose dictate their roles in various biological processes.

Metabolism and Enzymatic Recognition

The primary metabolic pathway for fructose, fructolysis, begins with the phosphorylation of fructose by fructokinase.[16] While the furanose form is found in sucrose, upon hydrolysis by invertase, it is released and equilibrates to the more stable pyranose form, which is the substrate for fructokinase in the liver.[5][6][16] The specific conformation of fructose is critical for its recognition and binding to the active site of fructokinase.[17]

Membrane Transport

The transport of fructose across cell membranes is primarily mediated by the GLUT5 transporter.[18][19][20] The binding of fructose to GLUT5 is conformation-specific, and the transporter undergoes a conformational change to facilitate the translocation of the sugar across the membrane.[18][20][21]

Taste Perception

The sensation of sweetness is initiated by the binding of sugars to specific taste receptors on the tongue.[22][23] The interaction between fructose and the sweet taste receptor is highly dependent on the three-dimensional structure of the sugar molecule. Both the pyranose and furanose forms of fructose can bind to the receptor, inducing a conformational change that triggers a signaling cascade perceived as sweetness.[5][7][24][25]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of great importance in food chemistry. Fructose is more reactive in the Maillard reaction than glucose, and the different tautomers exhibit varying reactivities.[26][27][28][29][30] The open-chain keto form, although present in small amounts, is highly reactive in initiating the Maillard cascade.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Tautomeric equilibrium of D-fructose in aqueous solution.

Caption: Experimental workflow for NMR analysis of fructose tautomers.

Caption: Biological pathways involving different fructose conformations.

Conclusion

The conformational stability of D-fructose anomers is a critical determinant of their biological function. While β-D-fructopyranose is the most stable form in aqueous solution, the less stable β-D-fructofuranose conformation is essential as a building block in larger carbohydrates. The dynamic equilibrium between these forms, governed by thermodynamic principles, allows for the diverse roles of fructose in metabolism, signaling, and sensory perception. A thorough understanding of these conformational dynamics, facilitated by powerful analytical techniques like NMR and HPLC, is indispensable for advancements in drug development, food science, and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Stability of conformationally locked free fructose: theoretical and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for sugar perception by Drosophila gustatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding solvent effects in the selective conversion of fructose to 5-hydroxymethyl-furfural: a molecular dynamics investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Fructolysis - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Identification of essential amino acids for glucose transporter 5 (GLUT5)-mediated fructose transport - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Scientists Unveil the Structure of the Receptor Responsible for How We Taste Sweetness | HHMI [hhmi.org]

- 23. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Anomeric Effect in Beta-D-Fructose: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Whitepaper on the Core Stereoelectronic Principles and Their Implications

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preferences of substituents at the anomeric carbon. In the context of beta-D-fructose, this effect plays a crucial role in determining its three-dimensional structure, stability, and interactions with biological macromolecules. Understanding the nuances of the anomeric effect in both the pyranose and furanose forms of this compound is paramount for researchers in glycobiology and professionals in drug development, as it directly influences molecular recognition, enzyme kinetics, and the design of targeted therapeutics. This technical guide provides a comprehensive overview of the anomeric effect in this compound, including its stereoelectronic origins, quantitative structural data, detailed experimental and computational protocols for its investigation, and its implications in drug design and discovery.

The Core Principles of the Anomeric Effect in this compound

In aqueous solution, D-fructose exists as an equilibrium mixture of several tautomers, with the beta-D-fructopyranose form being the most predominant, followed by beta-D-fructofuranose and alpha-D-fructofuranose.[1] The anomeric carbon in fructose (B13574) is C2. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial or pseudo-axial position, a conformation that would be sterically disfavored. This stabilization is estimated to be in the range of 4-8 kJ/mol for sugars.[2]

The two primary explanations for the anomeric effect are:

-

Hyperconjugation: This widely accepted model posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom (O6 in pyranose, O5 in furanose) and the antibonding sigma orbital (σ) of the C2-O2 bond.[2] This n → σ interaction is maximized when the lone pair orbital and the C-O σ* orbital are anti-periplanar, a condition met in the axial conformation. This delocalization of electron density shortens the endocyclic C2-O6 bond and lengthens the exocyclic C2-O2 bond.

-

Dipole Moment Minimization: This theory suggests that in the equatorial conformation, the dipole moments of the endocyclic oxygen and the exocyclic anomeric substituent are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and greater electrostatic stability.[2]

Both hyperconjugation and dipole minimization contribute to the overall anomeric effect, influencing the conformational landscape of this compound.

Quantitative Data on the Anomeric Effect in Fructose

The structural consequences of the anomeric effect can be quantified by examining bond lengths, bond angles, and dihedral angles around the anomeric center. While a comprehensive experimental dataset for all anomers of this compound is not available in a single source, the following tables summarize representative data from crystallographic and computational studies of fructose and related pyranose structures.

Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C

| Tautomer | Percentage at Equilibrium |

| beta-D-fructopyranose | ~68-70%[1][3] |

| beta-D-fructofuranose | ~22-23%[1][3] |

| alpha-D-fructofuranose | ~6%[1] |

| alpha-D-fructopyranose | ~3% |

| keto form | ~0.5%[1] |

Table 2: Representative Geometric Parameters for Pyranose Anomers

Note: Data for beta-D-fructopyranose is derived from crystallographic studies of D,L-fructose and computational studies. Comparative data for the alpha anomer is based on general observations of the anomeric effect in pyranoses.

| Parameter | beta-D-fructopyranose (Axial-like OH) | alpha-D-fructopyranose (Equatorial-like OH) |

| Bond Lengths (Å) | ||

| C2-O2 (exocyclic) | ~1.410 | Shorter than axial |

| C2-O6 (endocyclic) | Longer than in alpha anomer | Shorter than in beta anomer |

| Bond Angles (°) | ||

| O6-C2-C1 | Varies with conformation | Varies with conformation |

| O6-C2-O2 | Wider than typical tetrahedral angle | Closer to typical tetrahedral angle |

| Stabilization Energy (kcal/mol) | ||

| Anomeric Effect Contribution | ~1-2 kcal/mol (estimated) | Less significant |

Experimental and Computational Protocols

Investigating the anomeric effect in this compound requires a combination of experimental and computational techniques.

Experimental Protocols

NMR is a powerful tool for studying the solution-state conformation and tautomeric equilibrium of fructose.

Objective: To determine the relative populations of fructose anomers and to probe the through-bond and through-space interactions that are indicative of the anomeric effect.

Methodology:

-

Sample Preparation:

-

Dissolve 10-50 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the solution to equilibrate for several hours to ensure mutarotation is complete.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.

-

Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C2) signals for the different tautomers will appear in the 90-110 ppm region and are particularly informative.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each anomer, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify through-space interactions, which can provide information about the spatial orientation of substituents.

-

-

Data Analysis:

-

Integrate the well-resolved signals in the ¹H and ¹³C spectra corresponding to each anomer to determine their relative concentrations. The anomeric carbon signals in the ¹³C spectrum are often the most reliable for quantification.

-

Analyze the coupling constants (³JHH) from the ¹H spectrum to infer dihedral angles and thus the ring conformation.

-

Analyze NOE cross-peaks to confirm spatial proximities consistent with axial or equatorial orientations of the anomeric hydroxyl group.

-

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles in the solid state.

Objective: To determine the solid-state conformation of this compound and quantify the geometric parameters associated with the anomeric effect.

Methodology:

-

Crystallization:

-

Prepare a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., water, ethanol-water). For racemic β-D,L-fructose, crystallization can be achieved from a 70 wt% aqueous solution at room temperature.[4]

-

Employ slow evaporation, cooling, or vapor diffusion techniques to grow single crystals of at least 0.1 mm in all dimensions.[5]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

If data is to be collected at low temperature (typically 100 K) to minimize radiation damage, the crystal must be cryo-protected by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the mother liquor.[6]

-

Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).

-

Rotate the crystal and collect the diffraction pattern on a detector (e.g., CCD or pixel array detector). A complete dataset requires collecting reflections over a range of crystal orientations.[5]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods for small molecules.

-

Build an initial model of the fructose molecule into the resulting electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to achieve the best fit.

-

Analyze the final refined structure to extract precise bond lengths, bond angles, and dihedral angles.

-

Computational Chemistry Protocol

Computational modeling provides insights into the energetic and electronic origins of the anomeric effect.

Objective: To calculate the relative stabilities of this compound anomers and to analyze the orbital interactions responsible for the anomeric effect.

Methodology:

-

Model Building:

-

Construct the 3D structures of the desired anomers of beta-D-fructopyranose and beta-D-fructofuranose using a molecular modeling program (e.g., GaussView, Avogadro).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each anomer using a quantum chemistry software package like Gaussian.

-

A common and reliable level of theory is Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p).[7]

-

The Opt keyword in Gaussian is used for geometry optimization.

-

Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the optimized geometries to investigate orbital interactions. This is typically done by adding the Pop=NBO keyword in Gaussian.

-

The NBO output will provide information on the stabilization energy (E(2)) associated with the hyperconjugative interaction between the lone pair of the endocyclic oxygen (donor) and the antibonding orbital of the anomeric C-O bond (acceptor). A significant E(2) value for the n -> σ* interaction is a quantitative measure of the anomeric effect.[8]

-

-

Data Analysis:

-

Compare the calculated relative energies (Gibbs free energies) of the different anomers to predict their relative stabilities.

-

From the optimized geometries, extract the key bond lengths, bond angles, and dihedral angles for the quantitative data table.

-

Analyze the NBO output to quantify the contribution of hyperconjugation to the stability of the anomers.

-

Mandatory Visualizations

Logical Workflow for Investigating the Anomeric Effect

Caption: Workflow for the investigation of the anomeric effect.

Stereoelectronic Origins of the Anomeric Effect

Caption: Key stereoelectronic contributions to the anomeric effect.

Implications for Drug Development

The anomeric effect is not merely a theoretical curiosity; it has profound implications for how this compound is recognized by and interacts with biological targets, a critical consideration in drug design.

Targeting Fructose Transporters (e.g., GLUT5)

The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose and is overexpressed in certain types of cancer, making it an attractive target for the delivery of imaging agents and cytotoxic drugs.[9] The binding of fructose and its analogues to GLUT5 is highly dependent on the stereochemistry of the hydroxyl groups.[10]

-

Conformational Selectivity: Studies have shown that GLUT5 can transport both the furanose and pyranose forms of fructose. The anomeric effect, by influencing the preferred conformation of fructose anomers, can affect the binding affinity and transport efficiency.[10]

-

Design of Fructose Mimetics: In the development of fructose-based drugs or probes, such as those based on 2,5-anhydro-D-mannitol, the stereochemistry at positions analogous to the anomeric center is crucial. The anomeric effect will influence the orientation of substituents, which in turn affects their interaction with amino acid residues in the GLUT5 binding pocket.[11] Maintaining appropriate hydrophilicity and stereochemistry, which are influenced by the anomeric effect, is essential for successful GLUT5-mediated drug delivery.[12]

Enzyme-Substrate Interactions

The anomeric configuration of fructose can significantly impact its metabolism.

-

Glucokinase Activity: The phosphorylation of fructose by glucokinase, a key step in its metabolism, can be stimulated by glucose. This stimulatory effect exhibits anomeric specificity, with alpha-D-glucose being a more potent activator than beta-D-glucose. This suggests that the anomeric configuration of other sugars can allosterically influence how fructose, with its own anomeric preferences, is processed by enzymes.

-

Glycoside Hydrolases: Enzymes that metabolize fructose-containing oligosaccharides must recognize a specific anomeric linkage. The anomeric effect stabilizes the ground state of the glycosidic bond and influences the transition state of its cleavage, thereby affecting the rate of enzymatic hydrolysis.

The anomeric effect, by governing the 3D structure and electronic properties of this compound, is a key determinant of its biological activity. A thorough understanding of this effect is therefore indispensable for the rational design of drugs that target fructose metabolic pathways or utilize fructose transporters for selective delivery.

Conclusion

The anomeric effect in this compound is a multifaceted stereoelectronic phenomenon with significant consequences for its structure, stability, and biological function. Through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can quantitatively and qualitatively probe this effect. For professionals in drug development, a deep appreciation of the anomeric effect is crucial for designing effective and selective therapeutics that interact with fructose-metabolizing enzymes and transporters. The principles and protocols outlined in this guide provide a solid foundation for the continued investigation and exploitation of the anomeric effect in this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Beta-D-Fructopyranose | C6H12O6 | CID 24310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Sweet Secret: A Technical History of beta-D-Fructose

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the pivotal moments and scientific inquiries that led to the discovery and characterization of beta-D-fructose. From its initial isolation to the elucidation of its complex stereochemistry, this document provides a technical account of the historical milestones, experimental methodologies, and foundational data that have shaped our understanding of this important monosaccharide.

The Dawn of a New Sugar: Discovery and Initial Characterization

Fructose (B13574), a simple ketonic monosaccharide, was first identified as a distinct sugar in 1847 by the French chemist Augustin-Pierre Dubrunfaut.[1] Initially known as "levulose" due to its levorotatory effect on plane-polarized light, the name "fructose" was later coined in 1857 by the English chemist William Allen Miller from the Latin word fructus (fruit), acknowledging its natural abundance in fruits and honey.

Dubrunfaut's discovery stemmed from his investigations into the composition of various natural products. He was the first to observe the phenomenon of mutarotation in 1844, noticing that the specific rotation of an aqueous sugar solution changes over time.[1] His work laid the groundwork for understanding the dynamic nature of sugars in solution.

Early Isolation and Purification Techniques

The primary methods for obtaining fructose in the 19th century involved the hydrolysis of sucrose (B13894) or inulin (B196767), a polysaccharide found in plants like chicory. The resulting mixture of glucose and fructose then required separation, a significant challenge for chemists of that era.

Experimental Protocol: Isolation of Fructose from Inulin (Reconstructed 19th-Century Method)

This protocol is a reconstruction of the potential methods available to and likely employed by researchers in the mid-19th century for the isolation of fructose from chicory roots.

Materials:

-

Dried chicory roots

-

Water

-

Dilute acid (e.g., sulfuric acid or oxalic acid)

-

Calcium carbonate (chalk)

Procedure:

-

Extraction of Inulin: Dried and ground chicory roots were extracted with hot water to dissolve the inulin.

-

Acid Hydrolysis: The aqueous extract containing inulin was then subjected to hydrolysis by heating with a dilute acid. This process breaks down the inulin polymer into its constituent fructose units.

-

Neutralization: The acidic solution was carefully neutralized with calcium carbonate to precipitate the acid as an insoluble salt (e.g., calcium sulfate (B86663) or calcium oxalate), which could then be removed by filtration.

-

Syrup Concentration: The neutralized sugar solution was concentrated by evaporation, often under reduced pressure to prevent excessive browning and degradation of the sugars. This resulted in a thick syrup containing a mixture of fructose and a small amount of glucose.

-

Fractional Crystallization from Ethanol: The concentrated syrup was dissolved in ethanol. Due to the lower solubility of glucose in ethanol compared to fructose, glucose would preferentially crystallize out of the solution upon cooling and standing. This process would be repeated multiple times to enrich the fructose content in the remaining solution.

-

Final Crystallization of Fructose: The fructose-rich ethanolic solution was further concentrated and cooled to induce the crystallization of fructose. The resulting crystals were then collected and dried.

The Enigma of Stereochemistry: Emil Fischer's Groundbreaking Work

The true structural nature of fructose, particularly its stereochemistry, remained a puzzle until the pioneering work of German chemist Emil Fischer between 1884 and 1894.[2] His research not only elucidated the configuration of fructose but also established the stereochemical relationships between glucose, fructose, and mannose.

A cornerstone of Fischer's work was the use of phenylhydrazine, a reagent he had discovered in 1875.[2] This compound reacted with sugars to form crystalline derivatives called osazones, which had characteristic melting points and crystal structures, aiding in their identification and differentiation.

Experimental Protocol: Osazone Formation of Fructose (Fischer's Method)

Materials:

-

Fructose

-

Phenylhydrazine hydrochloride

-

Sodium acetate (B1210297)

-

Water

-

Heating apparatus (water bath)

Procedure:

-

A solution of fructose was prepared in water.

-

Phenylhydrazine hydrochloride and sodium acetate (to buffer the solution) were added to the fructose solution.

-

The mixture was heated in a boiling water bath.

-

The formation of a yellow, crystalline precipitate of glucosazone (the same osazone formed by glucose and mannose) indicated a positive reaction.

-

The crystals were collected by filtration, washed, and their melting point determined for identification.

Fischer's ingenious series of experiments, including oxidation and reduction reactions in conjunction with osazone formation, allowed him to deduce the relative configurations of the asymmetric carbon atoms in fructose and other monosaccharides.

Quantitative Characterization of this compound

The physical and chemical properties of fructose were meticulously documented by early researchers. These quantitative data were essential for identifying the sugar and assessing its purity.

| Property | Historical Reported Value (late 19th/early 20th Century) | Modern Accepted Value |

| Melting Point (°C) | ~103-105 | 103-105 (decomposes) |

| Specific Rotation ([(\alpha)]D) | Approximately -92° (in water) | -92.4° (c=1, water) |

| Solubility in Water | Highly soluble | ~4000 g/L (25 °C) |

| Solubility in Ethanol | Sparingly soluble | Low |

Note: Historical values are approximate and may have varied depending on the purity of the sample and the experimental conditions.

Visualizing the Historical Workflow

The following diagrams illustrate the logical flow of the key experimental processes used in the discovery and characterization of this compound.

Caption: Workflow for the isolation of fructose from sucrose in the 19th century.

Caption: Experimental workflow for the formation of osazones from fructose.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of organic chemistry. The meticulous experimental work of pioneers like Augustin-Pierre Dubrunfaut and Emil Fischer not only unveiled a new, naturally abundant sugar but also laid the fundamental principles for the stereochemical understanding of carbohydrates. The techniques they developed, though rudimentary by modern standards, demonstrate a remarkable ingenuity and analytical prowess that continues to underpin our current knowledge of this vital biomolecule. This historical perspective provides a valuable context for contemporary research in carbohydrate chemistry, drug development, and the nutritional sciences.

References

natural sources and abundance of beta-D-fructose

An In-depth Technical Guide on the Natural Sources and Abundance of β-D-Fructose

Introduction to β-D-Fructose

β-D-fructose is a naturally occurring monosaccharide, specifically a ketohexose, and is one of the most common dietary sugars along with glucose and galactose.[1] Often referred to as "fruit sugar," it is found in a variety of natural sources.[2] Structurally, D-fructose is an isomer of D-glucose, with the key difference being the presence of a ketone functional group on the second carbon atom, as opposed to the aldehyde group on the first carbon of glucose.[3]

In aqueous solutions, fructose (B13574) exists in an equilibrium of several isomeric forms. The predominant forms are the cyclic hemiketals: β-D-fructopyranose (a six-membered ring) accounts for approximately 70% of the mixture, while β-D-fructofuranose (a five-membered ring) constitutes about 23%.[2][4] The β-pyranose form is recognized as one of the sweetest known natural compounds.[4] β-D-fructose is also a key component of the disaccharide sucrose, where it is linked to a glucose molecule.[1][2]

Natural Sources and Abundance

β-D-fructose is ubiquitous in the plant kingdom, contributing significantly to the sweetness of fruits, vegetables, and honey.[3][5] Its concentration can vary widely depending on the specific plant, cultivar, and degree of ripeness.

Fruits and Vegetables

Fructose is the primary sugar in many fruits, where it can exist as a free monosaccharide or as part of sucrose.[2][5] The ratio of fructose to glucose is a key characteristic of different fruits; for instance, apples and pears contain more than twice the amount of free fructose compared to glucose.[5] The sugar content of common fruits and vegetables is detailed in Table 1.

Honey

Honey is a supersaturated solution of sugars, primarily fructose and glucose.[6] Fructose is typically the most abundant sugar in honey, which accounts for its high sweetness level.[7] The exact composition of honey varies based on the floral source, region, and climatic conditions.[7] Generally, Australian honeys contain 36-50% fructose.[6]

Table 1: Abundance of Fructose in Various Natural Sources

| Source | Fructose Content ( g/100g or g/serving ) | Glucose Content ( g/100g or g/serving ) | Fructose/Glucose Ratio | Reference(s) |

| Fruits | ||||

| Apple (1 medium) | 9.5 g | - | >2.0 | [5][8] |

| Pear (1 medium) | 11.8 g | - | >2.0 | [5][8] |

| Grapes (1 cup) | 12.0 g | - | ~1.0 | [8] |

| Mango (1 whole) | 32.4 g | - | - | [8] |

| Watermelon (1/16) | 11.3 g | - | - | [8] |

| Banana (1 medium) | 7.1 g | - | ~1.0 | [8] |

| Orange (1 medium) | 6.1 g | - | ~1.0 | [8] |

| Strawberries (1 cup) | 3.8 g | - | ~1.0 | [8] |

| Apricot (1 fruit) | 1.3 g | - | <0.5 | [5][8] |

| Honey | ||||

| General Range | 39.5 - 47.0 g/100g | 32.0 - 35.0 g/100g | 1.14 - 1.34 | [9] |

| Australian Honey | 36.0 - 50.0 g/100g | 28.0 - 36.0 g/100g | Varies | [6] |

| Vegetables | ||||

| Sugar Cane | High Sucrose Content | High Sucrose Content | ~1.0 (in sucrose) | [2][5] |

| Sugar Beets | High Sucrose Content | High Sucrose Content | ~1.0 (in sucrose) | [2][5] |

| Root Vegetables | Present | Present | Varies | [5] |

| Other | ||||

| Watermelon Peel Juice | 0.06 g/100mL (0.60 mg/mL) | 0.05 g/100mL (0.50 mg/mL) | 1.2 | [10] |

Biochemical Context: Fructolysis

In humans, fructose is primarily metabolized in the liver through a pathway known as fructolysis.[3] Unlike glucose, fructose metabolism bypasses key regulatory steps of glycolysis, leading to a more rapid flux of carbons for triglyceride synthesis. This metabolic distinction has been a subject of extensive research regarding its potential health implications.[1] The initial steps of this pathway involve the phosphorylation of fructose and its subsequent cleavage into triose phosphates, which then enter the glycolytic pathway.

Experimental Protocols for Quantification

The accurate quantification of fructose in various matrices is crucial for quality control, nutritional labeling, and research. Chromatographic techniques are among the most effective and widely used methods.[11]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and common method for the simultaneous analysis of fructose, glucose, and sucrose.[10][11]

4.1.1 Sample Preparation (General Protocol for Juices)

-

Extraction: For solid samples like fruit pulp, an aqueous extraction is performed. For liquid samples like juices, clarification is the first step.

-

Clarification: Centrifuge the sample (e.g., 10,000 rpm for 15 minutes) to pellet insoluble materials.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates prior to injection.[10]

-

Dilution: Dilute the sample as necessary with the mobile phase to bring the sugar concentrations within the linear range of the calibration curve.

4.1.2 Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system coupled with a Refractive Index Detector (RID).[10]

-

Column: Amino-bonded columns, such as a ZORBAX NH2 column (e.g., 4.6 x 250 mm, 5 µm), are widely used for sugar separation.[10]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and HPLC-grade water, typically in a ratio of 75:25 (v/v), is effective.[10][11]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[10]

-

Temperatures: Maintain the column at approximately 35°C and the RID at 35°C for stable baselines and reproducible retention times.[10][11]

4.1.3 Quantification

-

Calibration: Prepare a series of standard solutions containing known concentrations of pure D-(-)-Fructose.

-

Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Measurement: Inject the prepared samples. Identify the fructose peak based on retention time compared to the standard.

-

Calculation: Quantify the fructose concentration in the sample by interpolating its peak area on the calibration curve.

Other Analytical Techniques

-

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC/MS), is another powerful technique. It requires derivatization of the sugars to make them volatile, typically by creating trimethylsilyl-oxime (TMSO) derivatives. This method offers high sensitivity and specificity.[12]

-

Spectrophotometric Methods: These methods are based on colorimetric reactions. For example, fructose can be determined after oxidation and complexation with 2-thiobarbituric acid, with the resulting chromogen measured by UV-Vis spectroscopy. While often less expensive, these methods can be susceptible to interference from other compounds.[13]

-

Enzymatic Assays: Kits utilizing specific enzymes like fructokinase can provide a highly specific method for fructose quantification, often used in clinical and food science applications.

Conclusion

β-D-fructose is a significant monosaccharide found widely in nature, particularly in fruits and honey. Its abundance varies greatly depending on the source. Understanding its distribution and accurately quantifying its presence is essential for the food and beverage industry, nutritional science, and metabolic research. While various analytical methods exist, HPLC-RID remains a primary and reliable technique for the routine analysis of fructose in diverse natural products. The distinct metabolic pathway of fructose continues to be a critical area of study for researchers and drug development professionals investigating metabolic disorders.

References

- 1. fiveable.me [fiveable.me]

- 2. acs.org [acs.org]

- 3. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fructose - Wikipedia [en.wikipedia.org]

- 6. capilanohoney.com [capilanohoney.com]

- 7. books.rsc.org [books.rsc.org]

- 8. iquitsugar.com [iquitsugar.com]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

The Biochemical Role of Beta-D-Fructose in Metabolic Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a simple monosaccharide and a major component of dietary sugars, has garnered significant attention for its unique and complex role in metabolic pathways. Unlike glucose, its metabolism is primarily hepatic and less stringently regulated, leading to a rapid influx of carbon skeletons into glycolysis, gluconeogenesis, and lipogenesis. This guide provides a comprehensive technical overview of the biochemical journey of beta-D-fructose, from its absorption and phosphorylation to its intricate involvement in central carbon metabolism. It details the enzymatic processes, highlights key quantitative data, outlines experimental protocols for its study, and visualizes the interconnected metabolic and signaling pathways. Understanding the nuances of fructose metabolism is paramount for researchers and professionals in the fields of metabolic diseases, nutrition, and drug development, as it holds significant implications for conditions such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and hypertriglyceridemia.

Introduction

The rising consumption of fructose, largely from sucrose (B13894) and high-fructose corn syrup (HFCS), has paralleled the increased prevalence of metabolic disorders globally.[1] While glucose is the primary circulating sugar and a universal fuel for most cells, fructose is predominantly metabolized in the liver, intestine, and kidneys.[2] Its metabolic pathway bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), leading to a rapid and largely unregulated flow of metabolites.[3][4] This unique characteristic underpins many of the metabolic consequences associated with high fructose intake. This guide will delve into the core biochemical principles of fructose metabolism, providing the necessary data and methodologies for its comprehensive study.

Fructose Absorption and Phosphorylation

Fructose absorption from the diet primarily occurs in the small intestine. Free fructose is transported into enterocytes via the GLUT5 transporter.[5] Within the enterocytes, a portion of the fructose can be metabolized. However, with high dietary intake, a significant amount passes into the portal circulation and is taken up by the liver.[5]

Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (also known as ketohexokinase, KHK).[5] This reaction traps fructose within the cell and is a critical entry point into its metabolic pathway. There are two isoforms of fructokinase, KHK-C and KHK-A, with KHK-C having a much higher affinity for fructose.[5] This rapid phosphorylation can lead to a transient depletion of intracellular ATP.[5]

Entry into Glycolysis and Gluconeogenesis

Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6] DHAP can directly enter the glycolytic or gluconeogenic pathway. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase .[2]

Both DHAP and G3P are intermediates of glycolysis and gluconeogenesis, and their production from fructose bypasses the main rate-limiting step of glycolysis, PFK-1.[4] This allows for a rapid and unregulated influx of three-carbon units into these central metabolic pathways.[7] In a fasted state, these triose phosphates are primarily directed towards gluconeogenesis to produce glucose.[7]

Impact on Lipid Metabolism: De Novo Lipogenesis

One of the most significant metabolic consequences of high fructose consumption is the stimulation of de novo lipogenesis (DNL) , the synthesis of fatty acids from non-lipid precursors.[1] The unregulated production of DHAP and G3P from fructose provides a plentiful source of acetyl-CoA, the primary building block for fatty acid synthesis. DHAP can also be reduced to glycerol-3-phosphate, which is essential for triglyceride synthesis.[8]

Fructose metabolism activates key transcription factors that promote lipogenesis, including Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8] These factors upregulate the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[9] The resulting increase in fatty acid and triglyceride synthesis in the liver can lead to hepatic steatosis (fatty liver) and increased secretion of very-low-density lipoproteins (VLDL), contributing to hypertriglyceridemia.[8]

Formation of Advanced Glycation End Products (AGEs)

Fructose is a more potent glycating agent than glucose, meaning it reacts more readily with proteins and lipids in a non-enzymatic process to form Advanced Glycation End Products (AGEs) .[10] This is partly because a higher proportion of fructose exists in the more reactive open-chain form compared to glucose.[11] The accumulation of AGEs is implicated in cellular damage, inflammation, and the pathogenesis of various chronic diseases, including diabetic complications and skin aging.[12][13] Fructose-derived AGEs may contribute to the development of metabolic syndrome and related inflammatory conditions.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to fructose metabolism.

Table 1: Enzyme Activities in Human Liver [3]

| Enzyme | Activity (U/g wet weight) |

| Ketohexokinase (Fructokinase) | 1.23 |

| Aldolase (substrate: fructose-1-phosphate) | 2.08 |

| Aldolase (substrate: fructose-1,6-bisphosphate) | 3.46 |

| Triokinase | 2.07 |

| Glucokinase | 0.08 |

| Hexokinase | 0.23 |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Reference |

| Fructokinase (Arabidopsis FRK7) | Fructose | 12 µM | [2] |

| Fructokinase (Arabidopsis FRK1-6) | Fructose | 260 - 480 µM | [2] |

| Aldolase B (Human) | Fructose-1-phosphate | ~50 µM | [14] |

| Aldolase B (Human) | Fructose-1,6-bisphosphate | ~5 mM | [14] |

Table 3: Metabolic Fate of Ingested Fructose in Humans (Isotope Tracer Studies) [7]

| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions |

| Oxidation to CO2 | 45.0% ± 10.7% | 3-6 hours | Non-exercising |

| Oxidation to CO2 | 45.8% ± 7.3% | 2-3 hours | Exercising |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - |

| Conversion to Lactate | ~25% | A few hours | - |

| Direct Conversion to Plasma Triglycerides | <1% | - | - |

Table 4: Systemic Blood Concentrations of Fructose and Glucose [4]

| Sugar | Fasting Concentration (mM) | Post-High Fructose/Sucrose Diet (mM) |

| Fructose | <0.05 | ~0.2–0.5 |

| Glucose | ~5.5 | - |

Experimental Protocols

Quantification of De Novo Lipogenesis (DNL) using 13C-Fructose

This protocol outlines the general steps for quantifying hepatic DNL from fructose using stable isotope tracing.[5]

Methodology:

-

Tracer Administration: Administer a known amount of uniformly labeled D-Fructose-¹³C₆ to the subject, either orally or via infusion.

-

Sample Collection: Collect blood samples at baseline and at various time points after tracer administration.

-

VLDL Isolation: Isolate very-low-density lipoproteins (VLDL) from the plasma fraction of the blood samples, typically by ultracentrifugation.

-

Lipid Extraction and Hydrolysis: Extract total lipids from the VLDL fraction and hydrolyze the triglycerides to release fatty acids.

-

Derivatization: Convert the fatty acids to their volatile methyl ester derivatives (FAMEs) for gas chromatography analysis.

-

Mass Spectrometry Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of ¹³C into newly synthesized palmitate.

-

Data Analysis: Calculate the fractional contribution of DNL to the VLDL-triglyceride pool based on the isotopic enrichment of the precursor (acetyl-CoA) and the product (palmitate).

Fructokinase Activity Assay

This protocol describes a luminescence-based method to quantify fructokinase (KHK) activity in cell or tissue lysates.[10]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of fructose by KHK. The remaining ATP is then used in a subsequent reaction to generate a luminescent signal. The lower the luminescence, the higher the KHK activity.

Methodology:

-

Lysate Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice.

-

Reaction Setup: In a microplate, combine the lysate with a reaction buffer containing fructose and ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the phosphorylation of fructose.

-

ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin) to the wells. This reagent will convert the remaining ATP into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Calculation: Calculate KHK activity by comparing the luminescence of the sample to a standard curve of known ATP concentrations.

In Vitro Formation and Quantification of Fructose-Mediated AGEs

This protocol outlines a method for studying the formation of AGEs from fructose in vitro.[15]

Methodology:

-

Incubation: Incubate a protein solution (e.g., bovine serum albumin, BSA) with a high concentration of fructose in a phosphate buffer at 37°C for several days or weeks. A control with glucose can be run in parallel for comparison.

-

AGEs Quantification:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).

-

ELISA: Use a competitive enzyme-linked immunosorbent assay (ELISA) with antibodies specific for certain AGEs (e.g., carboxymethyllysine, CML).

-

Colorimetric Assay: Utilize colorimetric methods, such as the nitro blue tetrazolium (NBT) assay, which measures fructosamine, an early glycation product.

-

Conclusion

The biochemical role of this compound in metabolic pathways is multifaceted and distinct from that of glucose. Its rapid, unregulated metabolism in the liver positions it as a key player in the regulation of glycolysis, gluconeogenesis, and de novo lipogenesis. While fructose is a natural component of a healthy diet, excessive consumption can overwhelm the liver's metabolic capacity, contributing to the pathogenesis of metabolic syndrome, NAFLD, and other related disorders. The potent glycating ability of fructose further underscores its potential to induce cellular stress and inflammation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of fructose metabolism and to develop targeted therapeutic strategies for metabolic diseases. A deeper understanding of these pathways is crucial for informing dietary guidelines and for the development of novel interventions to mitigate the adverse health effects of excessive fructose intake.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and biochemical characterization of the fructokinase gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes of fructose metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal Fructose and Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. content.abcam.com [content.abcam.com]

- 10. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Fructokinase (FRK) Activity Assay Kit (Micro Method) from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 14. researchgate.net [researchgate.net]

- 15. A Simple Experimental Approach to Understanding the Formation of Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Glucose to Beta-D-Fructose

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of D-glucose to beta-D-fructose, a cornerstone of biotechnology with significant applications in the food, beverage, and pharmaceutical industries. The focus of this document is the core enzymatic process, detailing the underlying biochemistry, experimental protocols, and quantitative data to support research and development in this field.

Executive Summary

The reversible isomerization of D-glucose to D-fructose is most efficiently catalyzed by the enzyme D-xylose isomerase (EC 5.3.1.5), commonly referred to as glucose isomerase. This enzyme is a key player in the industrial production of high-fructose corn syrup (HFCS), a widely used sweetener.[1] This guide will delve into the catalytic mechanism of glucose isomerase, provide detailed experimental procedures for enzyme activity assays, purification, and immobilization, and present key kinetic and operational data in a structured format. The included visualizations of the biochemical pathways and experimental workflows aim to provide conceptual clarity for researchers in this domain.

The Core of the Conversion: Glucose Isomerase

Glucose isomerase is an intracellular enzyme produced by various microorganisms, with species of Streptomyces, such as Streptomyces rubiginosus, being among the most commercially important sources.[1][2] While its physiological role is the isomerization of D-xylose to D-xylulose, its ability to convert D-glucose to D-fructose has been harnessed for large-scale industrial processes.[3]

Catalytic Mechanism

The enzymatic conversion of glucose to fructose (B13574) by glucose isomerase is a reversible reaction that proceeds through a sophisticated hydride shift mechanism. This process can be broken down into three primary steps:

-

Ring Opening: The cyclic pyranose form of α-D-glucose binds to the active site of the enzyme. The enzyme then facilitates the opening of this ring structure to form the linear aldose conformation.

-

Isomerization via Hydride Shift: This is the critical catalytic step. A hydride ion is transferred from the C2 carbon to the C1 carbon of the linear glucose molecule. This intramolecular rearrangement is facilitated by a divalent metal cofactor, typically Mg²⁺ or Co²⁺, which is essential for the enzyme's activity and stability.[4] This hydride shift results in the formation of a linear ketose, fructose.

-

Ring Closure: The linear fructose molecule then undergoes ring closure to form the more stable furanose ring structure of this compound, which is subsequently released from the enzyme's active site.

References

- 1. Glucose isomerase from streptomyces rubiginosus | 9055-00-9 | Benchchem [benchchem.com]

- 2. bioinfopublication.org [bioinfopublication.org]

- 3. Glucose Isomerase: Functions, Structures, and Applications | MDPI [mdpi.com]

- 4. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]

Beta-D-Fructose: A Pivotal Precursor in Core Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-D-fructose, a simple monosaccharide and a major component of dietary sugars, has emerged as a critical precursor in a multitude of biosynthetic pathways beyond its well-documented role in energy metabolism. Its unique metabolic route, bypassing the primary regulatory step of glycolysis, allows for a rapid and substantial influx of carbon into various anabolic processes. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the biosynthesis of lipids, amino acids, nucleotides, and glycoproteins. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying biochemical mechanisms, quantitative data from key studies, and explicit experimental protocols for further investigation. The guide also includes detailed visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the complex interplay of fructose (B13574) metabolism in cellular biosynthesis.

Introduction: The Divergent Paths of Fructose Metabolism

Unlike glucose, which is ubiquitously utilized by all cells and tightly regulated, the metabolism of dietary fructose is primarily localized to the liver, intestine, and kidneys.[1] The initial and rate-limiting step of fructose metabolism is its phosphorylation to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (ketohexokinase or KHK).[2] This reaction is not subject to feedback inhibition by ATP, leading to a rapid depletion of intracellular ATP and a surge in F1P.[2] Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis, providing a direct and unregulated stream of precursors for various biosynthetic pathways.[3] This unique metabolic entry point has profound implications for cellular anabolism and is a key area of investigation in metabolic diseases and drug development.

Fructose as a Precursor in de Novo Lipogenesis

The role of fructose as a potent inducer of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is well-established.[4] The unregulated production of the triose phosphates, DHAP and glyceraldehyde, from fructose provides ample substrate for the synthesis of both the fatty acid backbone (acetyl-CoA) and the glycerol (B35011) backbone (glycerol-3-phosphate) of triglycerides.[4]

Signaling Pathways Activating Lipogenesis

Fructose metabolism activates key transcription factors that orchestrate the expression of lipogenic enzymes. Carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) are master regulators of lipogenesis that are stimulated by fructose metabolites.[4] This leads to the increased expression of enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the conversion of fructose-derived carbons into fatty acids.[4]

Caption: Fructose-Induced de Novo Lipogenesis Signaling Pathway.

Quantitative Data on Fructose-Stimulated de Novo Lipogenesis

Numerous studies have quantified the potent effect of fructose on DNL. The following table summarizes key findings from human studies.

| Study Parameter | Low Fructose Dose | High Fructose Dose | Key Finding | Citation |

| Fractional DNL (%) | 15 ± 2 | 29 ± 2 | Fructose dose-dependently increases hepatic DNL. | [5][6] |

| Dose | 5 mg/kg FFM/min | 10 mg/kg FFM/min | [5][6] | |

| Duration | 9.5 hours | 9.5 hours | [5][6] |

Experimental Protocols for Quantifying de Novo Lipogenesis from Fructose

This protocol outlines the general steps for tracing the metabolic fate of 13C-labeled fructose to quantify its contribution to de novo lipogenesis.

-

Cell Culture and Labeling:

-

Culture cells (e.g., primary hepatocytes or HepG2 cells) to the desired confluency.

-

Replace the standard growth medium with a medium containing a known concentration of uniformly labeled [U-13C6]-D-fructose. A common approach is to use a 10% labeling of the total fructose concentration.[7]

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fructose.[7]

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), pre-chilled to -80°C.[7]

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[7]

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Lipid Extraction and Derivatization:

-

To the dried metabolite extract, perform a lipid extraction using a solvent system such as chloroform:methanol.

-

Isolate the fatty acid fraction and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

-

-

Mass Spectrometry Analysis:

-

Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution (MID) of newly synthesized fatty acids (e.g., palmitate).

-

The incorporation of 13C atoms from fructose into the fatty acid backbone will result in a shift in the mass spectrum, allowing for the quantification of the fractional contribution of fructose to DNL.

-